Formulating nematic liquid crystal mixtures for room-temperature electro-optics often requires precise control over clearing point and dielectric anisotropy. 4-Cyanophenyl 4-heptylbenzoate (CAS 38690-76-5) offers a targeted solution:
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4-Cyanophenyl 4-heptylbenzoate (CAS 38690-76-5) is a calamitic (rod-shaped) thermotropic liquid crystal. As a member of the 4-cyanophenyl 4-alkylbenzoate homologous series, its defining characteristic is the formation of a stable nematic phase over a specific temperature range. The terminal cyano group imparts a strong dipole moment along the primary molecular axis, resulting in a large positive dielectric anisotropy, a critical property for modulating light in response to an electric field. This compound is primarily utilized as a component in liquid crystal mixtures for electro-optic devices, where precise control over thermal and dielectric properties is essential.
In liquid crystal formulations, minor structural changes lead to significant, non-interchangeable performance differences. Substituting 4-Cyanophenyl 4-heptylbenzoate (C7) with its shorter (e.g., C5, C6) or longer (e.g., C8) alkyl chain homologs directly alters the nematic-to-isotropic transition temperature, defining the device's maximum operating temperature. Swapping the phenyl benzoate core for a biphenyl core, such as in the common benchmark 4-cyano-4'-heptylbiphenyl (7CB), fundamentally changes molecular polarizability, resulting in different optical birefringence and viscosity, which impacts display contrast, thickness, and switching speed. Therefore, selecting the precise C7 alkylbenzoate is a deliberate choice for achieving a target performance window that cannot be met by generic, near-neighbor substitution.
4-Cyanophenyl 4-heptylbenzoate possesses a nematic-to-isotropic (N-I) transition temperature, or clearing point, of 54°C. This is distinct from its longer-chain homolog, 4-cyanophenyl 4-octylbenzoate (8CPB), which has a clearing point of 55°C. This specific clearing point is a primary parameter for formulating mixtures intended for devices operating reliably below this temperature threshold.
| Evidence Dimension | Nematic-to-Isotropic Transition Temperature (T_NI) |
| Target Compound Data | 54 °C |
| Comparator Or Baseline | 4-Cyanophenyl 4-octylbenzoate (CAS 50793-86-7): 55 °C |
| Quantified Difference | 1 °C lower than C8 homolog |
| Conditions | Standard atmospheric pressure, as a pure substance. |
The clearing point is the maximum operating temperature for the nematic phase, making this specific value critical for designing mixtures with a defined operational range.
For liquid crystals with a terminal cyano group, dielectric anisotropy (Δε) systematically decreases as the alkyl chain length increases. This established trend is observed in analogous series like the 4'-n-alkyl-4-cyanobiphenyls (nCBs), where Δε decreases from pentyl (5CB) to octyl (8CB). By extension, 4-cyanophenyl 4-heptylbenzoate is expected to have a higher Δε than its C8 homolog and a lower Δε than its C5 or C6 homologs, allowing for precise tuning of the switching voltage in display applications.
| Evidence Dimension | Dielectric Anisotropy (Δε) |
| Target Compound Data | Positioned between C6 and C8 homologs within its series. |
| Comparator Or Baseline | General trend in cyanobiphenyls (nCB series): Δε decreases as alkyl chain length (n) increases. |
| Quantified Difference | Qualitatively higher than longer-chain homologs and lower than shorter-chain homologs. |
| Conditions | Nematic phase, low frequency electric field. |
Dielectric anisotropy directly influences the threshold voltage of a liquid crystal display; selecting the C7 homolog provides a specific value in the available tuning range for low-power applications.
The phenyl benzoate core structure of 4-cyanophenyl 4-heptylbenzoate results in a lower optical anisotropy (birefringence, Δn) compared to liquid crystals with a biphenyl core, such as 4-cyano-4'-heptylbiphenyl (7CB). While direct quantitative comparison for the C7 benzoate is not readily available, materials with biphenyl cores are well-established as having high optical birefringence. The ester linkage in the benzoate interrupts the conjugation seen in biphenyls, leading to this reduction in Δn.
| Evidence Dimension | Optical Birefringence (Δn) |
| Target Compound Data | Lower than biphenyl-core analogs. |
| Comparator Or Baseline | 4-cyano-4'-alkylbiphenyl (nCB) series, which are noted for high birefringence. |
| Quantified Difference | Qualitatively lower. |
| Conditions | Nematic phase, typically measured at a specific wavelength (e.g., 589 nm) and reduced temperature. |
For applications like reflective displays or specific phase modulators, a lower-to-moderate birefringence is required to achieve the desired optical path difference, making this compound a more suitable choice than high-Δn biphenyls.
Leveraging its specific nematic-to-isotropic transition at 54°C, this compound is an ideal component for formulating eutectic mixtures for displays and light shutters that do not require operation at high temperatures. Its defined clearing point helps to precisely control the upper operational limit of the final mixture.
The dielectric anisotropy of the C7 homolog offers a balance within the alkylbenzoate series. It can be used to formulate mixtures with a precisely tuned threshold voltage, making it suitable for devices where power consumption is a consideration but the extremely high dielectric anisotropy of shorter-chain analogs is not required.
For applications where the high birefringence of biphenyl-based liquid crystals is detrimental, the lower Δn of the phenyl benzoate core is an advantage. This compound is a suitable candidate for systems where a specific, moderate optical path difference is necessary, such as in certain spatial light modulators or tunable optical components.
Irritant